molecular formula C22H26N2O3 B7435090 N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No. B7435090
M. Wt: 366.5 g/mol
InChI Key: SOVRGEIZPBJZBM-UHFFFAOYSA-N
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Description

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as JNJ-42153605, is a small molecule drug that has been developed for the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease. This drug belongs to the class of compounds known as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR).

Mechanism of Action

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a positive allosteric modulator of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and is involved in various functions, including learning and memory. N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide enhances the activity of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site.
Biochemical and Physiological Effects:
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. The drug has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate in the brain.

Advantages and Limitations for Lab Experiments

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. The drug has a high affinity for the α7 nAChR and is highly selective for this receptor. Additionally, N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, the drug has some limitations, including low solubility in water and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective positive allosteric modulators of the α7 nAChR. Another area of interest is the investigation of the therapeutic potential of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide in other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Finally, there is a need for further investigation into the safety and tolerability of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide in humans.

Synthesis Methods

The synthesis of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been described in a patent application by Janssen Pharmaceutica. The synthesis involves the reaction of 4-acetyl-3,5-dimethylphenylamine with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the pyrrolidine derivative.

Scientific Research Applications

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease. The drug has been shown to improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-14-11-19(12-15(2)21(14)16(3)25)23-22(26)24-10-9-18(13-24)17-5-7-20(27-4)8-6-17/h5-8,11-12,18H,9-10,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVRGEIZPBJZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

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